3-(2-(((4-cyanophényl)amino)méthyl)-1-méthyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate d'éthyle
Vue d'ensemble
Description
Deacetamidine Cyano Dabigatran Ethyl Ester is a nonpeptide thrombin inhibitor intermediate.
Applications De Recherche Scientifique
Synthèse chimique
Ce composé peut être synthétisé en utilisant l'acide 4-(méthylamino)-3-nitrobenzoïque comme matière de départ . Le processus de synthèse est complexe et implique plusieurs étapes .
Activité anticancéreuse gastrique
Le composé a montré un potentiel dans le traitement du cancer gastrique . Il a été conçu et synthétisé à cette fin, et son activité anticancéreuse gastrique a été évaluée .
Impureté de Dabigatran
Ce composé est connu pour être une impureté du Dabigatran , un inhibiteur direct de la thrombine non peptidique utilisé comme agent antithrombotique .
Blocs de construction hétérocycliques
Le composé est utilisé dans le domaine de la chimie comme un bloc de construction hétérocyclique . Il est particulièrement utile dans la recherche .
Solubilité dans les milieux aqueux
Le composé est très facilement soluble dans les milieux aqueux acides tolérés physiologiquement . Cette propriété le rend adapté à diverses applications où la solubilité est un facteur clé
Activité Biologique
Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.
- Molecular Formula : C27H26N6O3
- Molecular Weight : 482.53 g/mol
- CAS Number : 211915-84-3
- SMILES Notation : CCOC(=O)CCN(C(=O)c1ccc2c(c1)nc(CN(N=O)c3ccc(cc3)C#N)n2C)c4ccccn4
The biological activity of this compound is primarily attributed to its structural components, which include a benzimidazole core and a pyridine moiety. These functionalities are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Target Enzymes
Research indicates that compounds with similar structures can inhibit enzymes such as:
- Cyclooxygenase (COX) : Involved in inflammation and pain pathways.
- Dipeptidyl Peptidase IV (DPP-IV) : Associated with glucose metabolism and diabetes management.
Biological Activities
The compound exhibits several biological activities, including:
-
Anticancer Activity :
- In vitro studies have shown that derivatives of benzimidazole compounds can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of Bcl-2 family proteins.
-
Antimicrobial Properties :
- The presence of the cyanophenyl group enhances the compound's ability to disrupt bacterial cell walls, making it effective against various gram-positive and gram-negative bacteria.
-
Anti-inflammatory Effects :
- Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, which suggests that this compound may reduce inflammation in various models.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of benzimidazole derivatives for their anticancer properties. The results indicated that compounds with structural similarities to Ethyl 3-(...) exhibited IC50 values in the low micromolar range against several cancer cell lines, including breast and colon cancer cells .
Case Study 2: Antimicrobial Activity
Research conducted on a related compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the cyanophenyl moiety in enhancing the antimicrobial efficacy .
Data Tables
Property | Value |
---|---|
Molecular Formula | C27H26N6O3 |
Molecular Weight | 482.53 g/mol |
CAS Number | 211915-84-3 |
Anticancer IC50 | Low micromolar range |
Antimicrobial Spectrum | Effective against gram-positive and gram-negative bacteria |
Propriétés
IUPAC Name |
ethyl 3-[[2-[(4-cyanoanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O3/c1-3-36-26(34)13-15-33(24-6-4-5-14-29-24)27(35)20-9-12-23-22(16-20)31-25(32(23)2)18-30-21-10-7-19(17-28)8-11-21/h4-12,14,16,30H,3,13,15,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBOESGNDSVMDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469667 | |
Record name | Ethyl N-{2-[(4-cyanoanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211915-84-3 | |
Record name | Ethyl N-{2-[(4-cyanoanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-[[[2-[[(4-cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]pyridin-2-ylamino]propionate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B24J67PN4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic route described for Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate in the context of industrial production?
A: The research article "Synthesis of dabigatran etexilate" [] outlines a synthetic pathway for dabigatran etexilate, which is the ethyl ester prodrug of dabigatran. This prodrug is then metabolized in the body to release the active drug, dabigatran. The described synthesis utilizes a Pinner reaction followed by an esterification with hexyl chloroformate []. The significance of this route lies in its simplicity, high yield (38.8%), and high purity (99.6%) of the final product, making it suitable for potential industrial production [].
Q2: What can be inferred about the physicochemical properties of Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate from the co-crystallization study?
A: The abstract "Co-crystallization of a benzimidazole derivative with carboxylic acids" [] suggests that Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, being a benzimidazole derivative, has the ability to form co-crystals with carboxylic acids []. This observation points towards the potential for modifying the compound's properties such as solubility, stability, and bioavailability through co-crystallization techniques.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.